molecular formula C21H28N2O2S B13348126 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine CAS No. 1202647-54-8

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine

Cat. No.: B13348126
CAS No.: 1202647-54-8
M. Wt: 372.5 g/mol
InChI Key: OWVIKBRKPCTDEP-UHFFFAOYSA-N
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Description

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is a novel compound known for its high affinity as an antagonist for κ-opioid receptors. This compound has shown significant potential in pharmacological research, particularly in the treatment of depression and addiction disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine involves several steps, starting with the preparation of the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.

Scientific Research Applications

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of sulfonyl-containing molecules.

    Biology: Investigated for its interactions with biological receptors, particularly κ-opioid receptors.

    Medicine: Explored for its potential therapeutic effects in treating depression and addiction disorders.

Mechanism of Action

The compound exerts its effects primarily through antagonism of κ-opioid receptors. By binding to these receptors, it inhibits their activity, which can lead to antidepressant-like effects and attenuation of stress-related behaviors. The molecular targets include human, rat, and mouse κ-opioid receptors, with high affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Naltrexone: Another κ-opioid receptor antagonist, but with different chemical structure and pharmacokinetic properties.

    Buprenorphine: A partial agonist at κ-opioid receptors, used in the treatment of opioid addiction.

    Naloxone: An opioid receptor antagonist with broader activity across different opioid receptors.

Uniqueness

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is unique due to its high selectivity and affinity for κ-opioid receptors, making it a valuable tool in pharmacological research. Its distinct chemical structure also allows for specific interactions with the target receptors, providing insights into the development of new therapeutic agents .

Properties

CAS No.

1202647-54-8

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3

InChI Key

OWVIKBRKPCTDEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3

Origin of Product

United States

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